dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane
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Overview
Description
Dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane is a phosphine ligand known for its bulky and electron-rich structure. It is commonly used in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. The compound’s unique structure allows it to enhance the reactivity and selectivity of these reactions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane typically involves the reaction of 2-bromobiphenyl with dicyclohexylphosphine. The reaction is carried out under inert conditions, often using a base such as n-butyllithium to deprotonate the phosphine and facilitate the coupling reaction . The reaction is usually performed in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to optimize yield and minimize impurities. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane undergoes various types of reactions, including:
Substitution Reactions: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and organic solvents such as THF and toluene.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation of the phosphine ligand. Temperature and pressure conditions vary depending on the specific reaction but are generally optimized for high efficiency and selectivity.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, phosphine oxides, and other complex organic molecules depending on the specific reaction and conditions used.
Scientific Research Applications
Dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane has a wide range of applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities, including as inhibitors of specific enzymes.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism by which dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane exerts its effects involves its role as a ligand in catalytic processes. The phosphine ligand coordinates with metal centers (e.g., palladium) to form active catalytic species. These species facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The bulky and electron-rich nature of the ligand enhances the reactivity and selectivity of the catalytic process .
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylphenylphosphine: Similar in structure but lacks the biphenyl moiety, making it less effective in certain catalytic processes.
2-(Dicyclohexylphosphino)biphenyl: A closely related compound with similar applications but slightly different reactivity and selectivity profiles.
Dicyclohexyl-(2-phenanthren-9-ylphenyl)phosphane: Another similar compound with a different aromatic system, offering unique properties in specific reactions.
Uniqueness
Dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane stands out due to its unique combination of steric bulk and electronic properties, which enhance its performance in catalytic processes. Its ability to stabilize reactive intermediates and facilitate challenging transformations makes it a valuable tool in synthetic chemistry .
Properties
Molecular Formula |
C30H35P |
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Molecular Weight |
426.6 g/mol |
IUPAC Name |
dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C30H35P/c1-4-14-24(15-5-1)27-20-10-11-21-28(27)29-22-12-13-23-30(29)31(25-16-6-2-7-17-25)26-18-8-3-9-19-26/h1,4-5,10-15,20-23,25-26H,2-3,6-9,16-19H2 |
InChI Key |
IUMKVYMYRGDPDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
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